2,6-二氯-9-(2',3',5'-三-O-乙酰-β-D-呋喃核糖基)嘌呤

描述

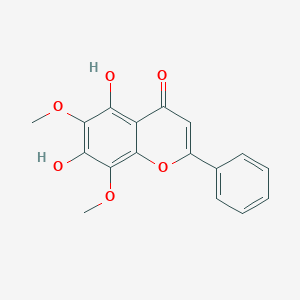

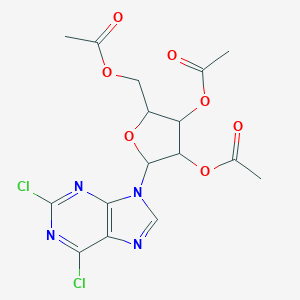

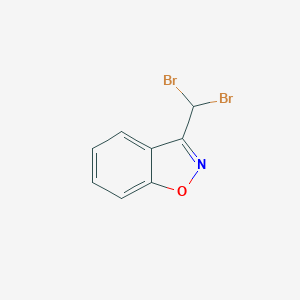

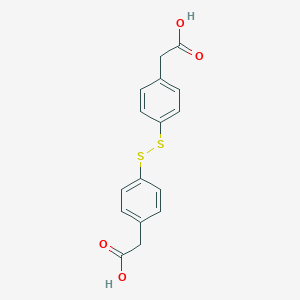

2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine (DC9TR) is an important synthetic compound used in a variety of scientific research applications. It is a purine derivative that is widely used in biochemistry and molecular biology studies due to its unique properties. DC9TR has been used in the study of gene expression, cell signaling, and protein structure and function. It has also been used to study the biochemical and physiological effects of various drugs on cells and organisms.

科学研究应用

核酸碱的互变异构

了解包括嘌呤在内的核酸碱的互变异构,对于理解核酸的分子相互作用和稳定性至关重要。这一知识对于设计用于科学研究的核苷类似物以研究遗传物质和过程至关重要。例如,研究表明嘌呤碱环境的变化如何影响它们的互变异构平衡,影响核酸的稳定性和配对特性。这一研究领域对于开发新的治疗剂和从根本上理解分子生物学至关重要 (Person 等人,1989 年)。

新兴污染物和环境影响

对卤代有机磷化学物质的研究,它们与许多嘌呤类似物具有相似的结构,有助于了解这些化合物对环境的行为和健康风险。该领域的研究所需对于评估消费产品中使用的各种化学物质对生态和人类健康的影响至关重要,从而指导更安全的化学设计和环境政策 (王等人,2020 年)。

生物活性核碱基及其类似物

开发生物活性核碱基及其类似物,包括基于嘌呤结构的那些,是具有药物化学应用的重要研究领域。这些化合物旨在调节生物过程,并在治疗各种疾病中具有潜在的治疗应用。了解这些化合物的构效关系可以导致开发出具有更高功效和特异性的新药 (Ostrowski,2022 年)。

纳米颗粒药物载体

利用纳米颗粒作为药物载体以克服核苷类似物(包括嘌呤衍生物)的代谢限制,是一个有前景的研究领域。纳米颗粒可以提高这些药物的递送、溶解度、稳定性和功效,这对于癌症治疗和其他医疗应用至关重要。这种方法还有助于减少副作用并提高核苷类似物的治疗指数 (Hajdo 等人,2010 年)。

作用机制

Target of Action

It is a purine nucleoside analog, which typically target enzymes involved in dna synthesis and repair .

Mode of Action

The compound interacts with its targets by integrating into the DNA synthesis process. As a purine nucleoside analog, it mimics the structure of natural purine nucleosides, which are the building blocks of DNA . This allows the compound to be incorporated into the growing DNA chain during replication, leading to termination of the chain or introduction of mutations .

Biochemical Pathways

The compound affects the DNA synthesis pathway, specifically the replication process . By integrating into the DNA chain, it disrupts the normal replication process, leading to DNA damage and potentially cell death . The downstream effects include halted cell division and apoptosis .

Pharmacokinetics

Like other purine nucleoside analogs, it is likely to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .

Result of Action

The result of the compound’s action is the disruption of DNA synthesis, leading to DNA damage and potentially cell death . This can lead to a decrease in the proliferation of cancer cells, making the compound potentially useful in cancer treatment .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells .

生化分析

Biochemical Properties

2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine plays a crucial role in biochemical reactions, particularly those involving nucleosides. It interacts with enzymes such as adenosine deaminase and nucleoside phosphorylase, which are involved in the metabolism of nucleosides. These interactions can lead to the inhibition or activation of these enzymes, affecting the overall metabolic pathways . The compound’s ability to bind to specific proteins and enzymes makes it a valuable tool in studying biochemical processes and developing therapeutic agents.

Cellular Effects

The effects of 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the adenosine receptor signaling pathway, leading to changes in cellular responses such as proliferation, apoptosis, and differentiation . Additionally, the compound can alter gene expression patterns, impacting the production of proteins involved in critical cellular functions.

Molecular Mechanism

At the molecular level, 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the compound can inhibit the activity of adenosine deaminase, resulting in increased levels of adenosine and subsequent activation of adenosine receptors . This interaction can trigger downstream signaling pathways that influence cellular functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine in laboratory settings are critical factors in its effectiveness. Over time, the compound may undergo hydrolysis, leading to the release of its active form . This degradation can affect its long-term impact on cellular functions. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure, with prolonged exposure leading to more pronounced changes in cellular processes.

Dosage Effects in Animal Models

The effects of 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is involved in several metabolic pathways, primarily those related to nucleoside metabolism. It interacts with enzymes such as adenosine deaminase and nucleoside phosphorylase, influencing the conversion of nucleosides to nucleotides . These interactions can affect the overall metabolic flux and levels of metabolites, impacting cellular functions and energy production.

Transport and Distribution

The transport and distribution of 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its localization within specific cellular compartments. The compound’s distribution can influence its effectiveness and potential side effects, as it may accumulate in certain tissues or organs.

Subcellular Localization

The subcellular localization of 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be directed to the cytoplasm, where it can modulate enzyme activity and cellular metabolism.

属性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXZXWLFAMZVPY-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3056-18-6 | |

| Record name | 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine in the synthesis of 9-(beta-D-arabinofuranosyl)-6-(N α -L-serylamido)-2-chloropurine?

A1: 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine serves as a crucial starting material in the synthesis []. The process involves the condensation of this compound with the methyl ether of L-serine. This reaction is followed by the removal of protective groups and a trans-arabinosylation step using 1-beta-D-arabinofuranosyluracil in the presence of specific enzymes, ultimately yielding the target antitumor agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

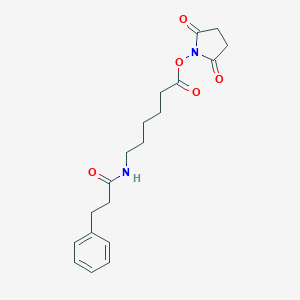

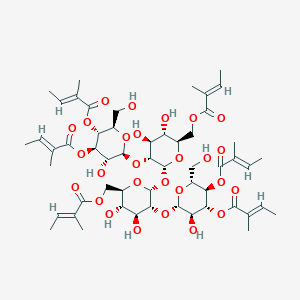

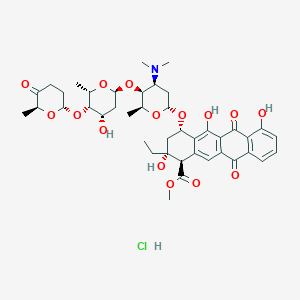

![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate](/img/structure/B15228.png)

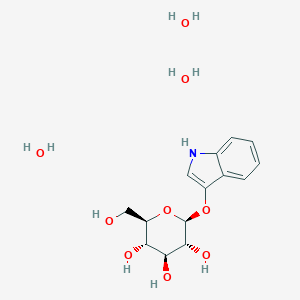

![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)